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Introduction

The urokinase-type plasminogen activator receptor (UPAR) is a key player in the tumor
microenvironment, deeply involved in processes of invasion and metastasis.[1][2] As a
glycosylphosphatidylinositol (GPI)-anchored protein, uPAR's expression is low in most healthy
tissues but significantly upregulated in numerous aggressive cancers, including breast,
prostate, colorectal, and bladder cancer.[3][4][5] This differential expression, coupled with its
role in cancer progression, makes uPAR an exceptional target for the development of
theranostic agents—compounds that unite diagnostic imaging and targeted radionuclide
therapy on a single molecular platform.

uPAR-targeted theranostics employ a specific ligand, typically a peptide or antibody, which is
chelated and labeled with a radionuclide. By switching the radionuclide, the same ligand can be
used for either diagnostic imaging (with a positron or gamma emitter) or for therapy (with a beta
or alpha emitter). This approach allows for pre-therapeutic patient stratification through
imaging, ensuring that only patients with sufficient target expression receive the targeted
therapy, thereby personalizing cancer treatment.

This document provides a detailed overview of the applications, quantitative data, and
experimental protocols for uPAR-targeting radiopharmaceuticals.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12388337?utm_src=pdf-interest
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00024/epub
https://aacrjournals.org/clincancerres/article/14/18/5649/72713/Urokinase-Plasminogen-Activator-Receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC8558663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4615734/
https://jnm.snmjournals.org/content/65/supplement_2/241781
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Application Notes
Diagnostic Imaging with uPAR-Targeting
Radiopharmaceuticals

Non-invasive imaging of uPAR expression provides critical information about tumor
aggressiveness, metastatic potential, and prognosis. Positron Emission Tomography (PET) is
the primary modality for this purpose, offering high sensitivity and quantitative assessment of
radiotracer uptake.

o Key Ligands: The most extensively studied uPAR-targeting ligand is the 9-mer peptide
AE105 and its derivatives. AE105 is conjugated with a chelator, most commonly DOTA
(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable stable radiolabeling.

o Radionuclides for PET Imaging:

o Copper-64 (54Cu): With a half-life of 12.7 hours, ¢4Cu is well-suited for peptide-based
imaging, allowing for scans at later time points (e.g., 24 hours post-injection) to achieve
high tumor-to-background contrast. 64Cu-DOTA-AE105 is the most prominent uPAR PET
tracer and has been evaluated in first-in-human clinical trials.

o Gallium-68 (°8Ga): Its short half-life (68 minutes) and generator-based availability make it
convenient for clinical PET imaging.

o Zirconium-89 (8°Zr): With a long half-life of 78.4 hours, 8Zr is ideal for labeling antibodies,
such as the anti-uPAR antibody MNPR-101, allowing for imaging at several days post-
injection when optimal tumor accumulation is achieved.

 Clinical Significance: uPAR PET imaging can identify primary tumors and metastatic lesions.
High uptake of uPAR-targeted tracers has been observed in prostate, bladder, and breast
cancer patients, and this uptake correlates with the aggressiveness of the disease. This
allows for improved cancer staging and risk stratification.

Radionuclide Therapy with uPAR-Targeting
Radiopharmaceuticals
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The therapeutic component of the uPAR theranostic platform involves labeling the targeting
ligand with a cytotoxic radionuclide. This approach delivers a high radiation dose directly to
cancer cells expressing uPAR, while minimizing damage to healthy tissues.

o Key Ligands: DOTA-conjugated AE105 is also the leading ligand for therapeutic applications.
Efforts are ongoing to improve its pharmacokinetic properties, for instance, by adding an
albumin-binding entity to prolong its circulation time and enhance tumor uptake.

o Radionuclides for Therapy:

o Lutetium-177 (*’7Lu): As a B~-emitter with a half-life of 6.7 days, 1’’Lu is a well-established
therapeutic radionuclide. 177Lu-DOTA-AE105 has demonstrated significant therapeutic
efficacy in preclinical models of colorectal and prostate cancer, reducing tumor growth and
inhibiting metastasis.

o Bismuth-213 (#3Bi) & Actinium-225 (32°Ac): These are a-emitters. Alpha particles have a
short range and high linear energy transfer, making them extremely potent for killing
cancer cells, including micrometastases. Preclinical studies have explored their use with
uPAR-targeting ligands.

o Therapeutic Efficacy: Preclinical studies have shown that uPAR-targeted radionuclide
therapy can lead to a significant reduction in tumor size and the number of metastatic
lesions. For example, treatment with 177Lu-DOTA-AE105 resulted in a longer metastatic-
free survival in a mouse model of prostate cancer. This sets the stage for future clinical
translation of uPAR-targeted therapies.

Data Presentation
Table 1: Binding Affinities of Selected uPAR-Targeting
Radiopharmaceuticals
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Table 2: Preclinical In Vivo Tumor Uptake of uPAR-

Targeting Radiopharmaceuticals
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Radiopharmac  Tumor Model Uptake (%IDI/g Time Post-
. . o . Reference(s)
eutical (Cell Line) * SD) Injection (p.i.)
64Cu-DOTA- Glioblastoma
10.8+15 45h
AE105 (US7MG)
Breast (MDA-
64Cu-DOTA-
MB-435, uPAR- 1.2+0.6 45h
AE105
neg)
64Cu-CB-TE2A- Glioblastoma
3.5+0.8 1h
AE105 (US7MG)
Glioblastoma
89Zr-Df-ATN-291 > 20 120 h
(UB7TMG)
Prostate (LNCaP,
89Zr-Df-ATN-291 <10 120 h
uPA-low)
[177Lu]Lu- Colorectal (HT-
~2.5 4 h
DOTA-AE105 29)
[177Lu]Lu-uPAR-
HEK-uPAR ~16 4 h

11

%ID/g = percentage of injected dose per gram of tissue.

Table 3: Clinical PET Imaging Data of 64Cu-DOTA-AE105
(1 hour p.i.)

Tumor-to-
Cancer SUVmean+* SUVmax * Reference(s
N Muscle
Type SD SD . )
Ratio
Prostate 4 2.65+0.38 9.59 +2.06 15.22
Urothelial 3 245+2.0 456 £1.99 11.90
Breast 3 1.24 £0.15 3.56 + 0.60 8.91
SUV = Standardized Uptake Value.
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Mandatory Visualizations

Caption: uPAR signaling cascade promoting cancer progression.
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Preclinical Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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